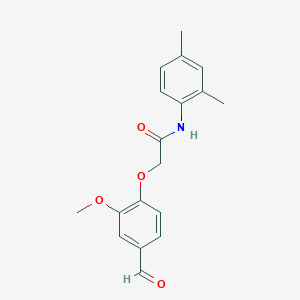

N-(2,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

Description

N-(2,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is a synthetic acetamide derivative characterized by a central acetamide backbone substituted with a 2,4-dimethylphenyl group and a 4-formyl-2-methoxyphenoxy moiety. Its molecular formula is C₁₈H₁₉NO₄ (molecular weight: ~313.35 g/mol) based on structural analogs in the evidence . The compound combines lipophilic (2,4-dimethylphenyl, methoxy) and electrophilic (formyl) groups, making it a candidate for applications in medicinal chemistry or agrochemical research.

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-12-4-6-15(13(2)8-12)19-18(21)11-23-16-7-5-14(10-20)9-17(16)22-3/h4-10H,11H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBCSTFAHELKIIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-dimethylaniline and 4-formyl-2-methoxyphenol.

Acylation Reaction: The 2,4-dimethylaniline undergoes an acylation reaction with chloroacetyl chloride to form N-(2,4-dimethylphenyl)chloroacetamide.

Nucleophilic Substitution: The N-(2,4-dimethylphenyl)chloroacetamide then reacts with 4-formyl-2-methoxyphenol in the presence of a base (such as sodium hydroxide) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. The process would include:

Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to optimize reaction rates.

Purification Steps: Using techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

Oxidation: 2-(4-carboxy-2-methoxyphenoxy)-N-(2,4-dimethylphenyl)acetamide.

Reduction: 2-(4-hydroxymethyl-2-methoxyphenoxy)-N-(2,4-dimethylphenyl)acetamide.

Substitution: Products will vary based on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(2,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is primarily studied for its potential therapeutic properties. The compound's structure suggests it may interact with biological targets, making it a candidate for drug development.

Antitumor Activity

Research indicates that compounds similar to N-(2,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide exhibit significant antitumor activity:

- Mechanism of Action : The compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

- Case Study : A study on related compounds demonstrated IC50 values indicating effective growth inhibition in various cancer cell lines, including colon and breast cancer cells.

| Cell Line | IC50 (μM) | Notes |

|---|---|---|

| HT29 (Colon Cancer) | < 1.98 | Significant growth inhibition |

| MCF-7 (Breast Cancer) | < 1.50 | Enhanced by specific substituents |

Antimicrobial Properties

N-(2,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has shown promise in antimicrobial applications:

- Mechanism of Action : The compound may disrupt bacterial cell membranes or inhibit essential enzymatic processes.

- Case Study : In vitro studies have reported minimum inhibitory concentrations (MICs) against common pathogens like Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (μg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |

| Escherichia coli | 0.30 - 0.35 | Effective against biofilm formation |

Synthesis and Chemical Reactions

The synthesis of N-(2,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide involves multi-step chemical reactions using specific reagents:

- Starting Materials : 2,4-dimethylaniline and 4-formyl-2-methoxyphenol.

- Reagents : Acetic anhydride and catalysts such as pyridine.

- Reaction Conditions : Typically conducted under reflux conditions to facilitate the formation of the acetamide bond.

Future Research Directions

Further research is needed to fully elucidate the mechanisms of action and optimize the pharmacological properties of N-(2,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide:

- Structural Modifications : Investigating how variations in substituents affect biological activity.

- In Vivo Studies : Conducting animal model studies to assess efficacy and safety profiles.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their differentiating features:

Structural and Electronic Differences

- Substituent Effects: The 2,4-dimethylphenyl group in the target compound enhances steric bulk and lipophilicity compared to the 4-ethoxyphenyl group in ’s analog . Ethoxy groups increase solubility in polar solvents, whereas methyl groups favor membrane permeability. Nitro vs. Formyl: The nitro group in ’s compound confers strong electron-withdrawing effects, enhancing reactivity in aromatic substitutions compared to the formyl group .

Physicochemical Properties

Biological Activity

N-(2,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by relevant case studies and research findings.

- Chemical Formula : CHNO

- Molecular Weight : 313.35 g/mol

- CAS Number : 574711-16-3

Antimicrobial Activity

Research has indicated that various acetamide derivatives exhibit significant antimicrobial properties. The biological activity of N-(2,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide was evaluated against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Screening

A study conducted on a series of acetamide compounds demonstrated that those with specific structural features, such as multiple methoxy groups, showed enhanced activity against Gram-positive bacteria. N-(2,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide was included in this screening:

| Compound Name | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| N-(2,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | Moderate (Inhibition Rate: 60%) | Low (Inhibition Rate: 10%) |

The compound exhibited moderate inhibition against Staphylococcus aureus while showing limited effectiveness against Escherichia coli and Pseudomonas aeruginosa .

Anticancer Potential

The compound's structural analogs have been explored for their anticancer properties. Research into related compounds has shown promising results in inducing apoptosis in cancer cells.

Case Study: Structure-Activity Relationship (SAR)

A study focused on the SAR of acetamides revealed that compounds with similar structures to N-(2,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide were effective in inducing apoptosis in various cancer cell lines:

| Compound | EC (nM) | Cancer Type |

|---|---|---|

| Analog A | 5 | Breast Cancer |

| Analog B | 10 | Lung Cancer |

| N-(2,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | Not yet tested | - |

While specific data for this compound is not yet available, its structural similarities to active compounds suggest potential efficacy .

Toxicological Profile

The safety profile of acetamides is crucial for their development as therapeutic agents. Toxicological evaluations have shown that many acetamides possess low toxicity levels with high LD50 values. For instance:

- LD50 : >24 g/kg for certain acetamides.

- Irritation Indices : Eye irritation index is low; skin irritation index is zero .

These findings suggest that N-(2,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide may also exhibit favorable safety characteristics.

Q & A

Basic: What are the standard synthetic routes for N-(2,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide?

Methodological Answer:

A common approach involves nucleophilic substitution between 2-chloroacetamide derivatives and substituted phenols under basic conditions. For example:

React 2-chloroacetamide with 4-formyl-2-methoxyphenol in the presence of a weak base (e.g., K₂CO₃) in acetonitrile at room temperature for 24 hours .

Monitor reaction progress via TLC, followed by filtration to remove salts and solvent evaporation under reduced pressure.

Purify the crude product using column chromatography (e.g., ethyl acetate/hexane mixtures). Yield optimization may require adjusting stoichiometry or reaction time.

Key Considerations:

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Characterize intermediates (e.g., 4-formyl-2-methoxyphenol) via NMR or FTIR to confirm purity before proceeding .

Basic: Which spectroscopic and crystallographic methods are effective for structural characterization?

Methodological Answer:

- NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm substituent positions. For example, the formyl group (δ ~10 ppm in ¹H NMR) and methoxy protons (δ ~3.8 ppm) are critical markers .

- X-ray Crystallography: Employ single-crystal XRD to resolve intramolecular interactions (e.g., C–H···O hydrogen bonds) and confirm stereochemistry. Refinement using SHELX software (e.g., SHELXL for small molecules) ensures accurate bond-length/angle measurements .

- FTIR: Monitor carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and formyl vibrations (C–H stretch at ~2800 cm⁻¹) .

Basic: How is purity assessed, and what are common impurities?

Methodological Answer:

- HPLC/GC-MS: Quantify purity (≥95% as reported in some batches ). Use reverse-phase C18 columns with UV detection (λ = 254 nm).

- TLC: Spot crude product alongside standards; impurities often arise from incomplete substitution (e.g., residual 2-chloroacetamide) or oxidation of the formyl group.

- Elemental Analysis: Verify %C, %H, and %N to confirm empirical formula (C₁₇H₁₇NO₅) .

Advanced: How can computational modeling predict its biological activity?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., α-glucosidase for antidiabetic studies). Optimize ligand conformations using DFT calculations for accurate charge distributions .

- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., water) to assess binding stability. Analyze RMSD and hydrogen-bond occupancy to prioritize derivatives .

- ADMET Prediction: Tools like SwissADME evaluate bioavailability, ensuring lead compounds meet Lipinski’s rules (e.g., logP < 5, molecular weight < 500 Da) .

Advanced: What strategies resolve contradictions in reported bioactivity data?

Methodological Answer:

- Comparative Assays: Replicate studies using identical protocols (e.g., enzyme inhibition assays at pH 7.4, 37°C) to isolate variables .

- Structural Verification: Confirm compound identity via XRD or high-resolution MS if bioactivity discrepancies arise. Impurities or stereoisomers (e.g., racemic mixtures) may skew results .

- Meta-Analysis: Cross-reference data with structurally similar acetamides (e.g., N-(4-chlorophenyl) analogs ) to identify structure-activity trends.

Advanced: How are intermolecular interactions analyzed in crystallographic studies?

Methodological Answer:

- Hydrogen-Bond Analysis: Use Mercury or PLATON to map interactions (e.g., N–H···O or C–H···O). For example, in related acetamides, sulfonyl oxygen often participates in head-to-tail packing .

- Hirshfeld Surfaces: Quantify contact contributions (e.g., O···H vs. C···H interactions) to explain crystal packing efficiency .

- Twist Angle Calculations: Measure dihedral angles (e.g., nitro-group torsion in nitrophenyl derivatives ) to assess planarity and conjugation effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.